Technical Guide: Physicochemical Properties of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride
Technical Guide: Physicochemical Properties of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride is a small molecule compound with the CAS Number 32223-82-8. This technical guide provides a summary of its known and predicted physicochemical properties, detailed experimental protocols for their determination, and a discussion of the potential mechanism of action based on its carbamate structure. Due to the limited availability of specific experimental data for this compound, this guide combines predicted values with established methodologies for the characterization of similar pharmaceutical compounds.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. A comprehensive understanding of these properties is essential for formulation development, toxicity assessment, and predicting in vivo behavior.
Table 1: Physicochemical Properties of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride
| Property | Value | Data Type |
| Molecular Formula | C₂₁H₃₇ClN₂O₃ | - |
| Molecular Weight | 401.0 g/mol | - |
| Melting Point | Data not available | Experimental |
| Boiling Point | Data not available | Experimental |
| Solubility | Data not available | Experimental |
| pKa | Data not available | Experimental |
| LogP | 5.56220 | Predicted |
Experimental Protocols for Physicochemical Property Determination
Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail the general methodologies for determining the key properties listed above.
Melting Point Determination
The melting point is a fundamental physical property used to identify and assess the purity of a crystalline solid.
Methodology: Capillary Melting Point Method [1][2][3]
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Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus with a heating block or an oil bath (e.g., Thiele tube) and a thermometer or a digital temperature sensor is used.
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Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
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Observation: A second, more accurate determination is performed with a slower heating rate (1-2 °C/min) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Solubility Determination
Solubility is a critical parameter that influences a drug's absorption and bioavailability.
Methodology: Shake-Flask Method [4][5]
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed container.
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Equilibration: The mixture is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
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Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
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Result: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration [6][7]
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Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
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pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
LogP Determination
The logarithm of the partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.
Methodology: Shake-Flask Method [8][9]
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Phase Preparation: n-Octanol and water are pre-saturated with each other.
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Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added. The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to stand for phase separation.
-
Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Potential Mechanism of Action and Signaling Pathway
Carbamate-containing compounds are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10][11] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced and prolonged cholinergic signaling.
The proposed mechanism involves the carbamate moiety of the compound binding to the active site of AChE, forming a carbamoylated enzyme complex.[12] This complex is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal breakdown of acetylcholine. This leads to a temporary inactivation of the enzyme, resulting in the potentiation of cholinergic transmission.
Conclusion
This technical guide has summarized the available and predicted physicochemical properties of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride and provided detailed overviews of standard experimental protocols for their determination. While specific experimental data for this compound is limited, the general methodologies and the understanding of the mechanism of action of carbamates provide a solid foundation for further research and development. It is recommended that experimental determination of these properties be conducted to confirm the predicted values and to build a more complete profile of this compound for any potential therapeutic applications.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. who.int [who.int]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. app1-c89-pub.pressidium.com - Logp Chemistry [app1-c89-pub.pressidium.com]
- 10. google.com [google.com]
- 11. Nerve agent - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
